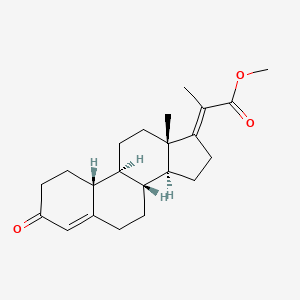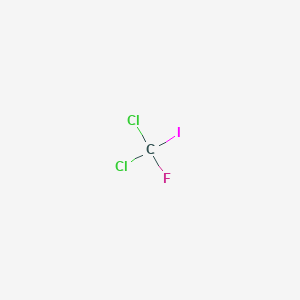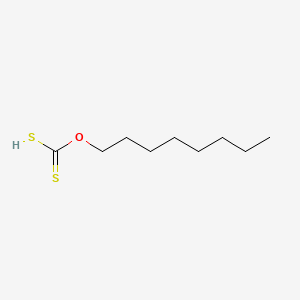![molecular formula C22H32F22N4O8S3 B13417289 trimethyl-[3-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonylamino)propyl]azanium;sulfate CAS No. 70225-24-0](/img/structure/B13417289.png)
trimethyl-[3-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonylamino)propyl]azanium;sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl-[3-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonylamino)propyl]azanium;sulfate is a complex organic compound characterized by its unique structure, which includes a sulfonylamino group and a highly fluorinated alkyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-[3-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonylamino)propyl]azanium;sulfate typically involves multiple steps. The process begins with the preparation of the fluorinated alkyl chain, which is then reacted with a sulfonyl chloride to introduce the sulfonylamino group. The final step involves the quaternization of the amine group with trimethyl sulfate to form the azanium ion.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl-[3-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonylamino)propyl]azanium;sulfate can undergo various chemical reactions, including:
Oxidation: The sulfonylamino group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the sulfonylamino group.
Substitution: The fluorinated alkyl chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Trimethyl-[3-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonylamino)propyl]azanium;sulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its antimicrobial properties and potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty polymers and coatings due to its fluorinated alkyl chain.
Mecanismo De Acción
The mechanism of action of trimethyl-[3-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonylamino)propyl]azanium;sulfate involves its interaction with various molecular targets. The fluorinated alkyl chain can interact with hydrophobic regions of proteins and membranes, while the sulfonylamino group can form hydrogen bonds with specific amino acid residues. These interactions can disrupt biological processes, leading to antimicrobial effects or enhanced drug delivery.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylboroxine: Another compound with a trimethyl group, used as a methylating agent.
2,2,4-Trimethylpentane: Used in fuel calibration and UV-Visible spectrophotometry.
Cycloalkanes: Compounds with similar cyclic structures but different functional groups.
Uniqueness
Trimethyl-[3-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonylamino)propyl]azanium;sulfate is unique due to its highly fluorinated alkyl chain and sulfonylamino group, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring high stability and specific interactions with biological molecules.
Propiedades
Número CAS |
70225-24-0 |
|---|---|
Fórmula molecular |
C22H32F22N4O8S3 |
Peso molecular |
994.7 g/mol |
Nombre IUPAC |
trimethyl-[3-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonylamino)propyl]azanium;sulfate |
InChI |
InChI=1S/2C11H16F11N2O2S.H2O4S/c2*1-24(2,3)6-4-5-23-27(25,26)11(21,22)9(16,17)7(12,13)8(14,15)10(18,19)20;1-5(2,3)4/h2*23H,4-6H2,1-3H3;(H2,1,2,3,4)/q2*+1;/p-2 |
Clave InChI |
URZDLCWBSHBQJS-UHFFFAOYSA-L |
SMILES canónico |
C[N+](C)(C)CCCNS(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F.C[N+](C)(C)CCCNS(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F.[O-]S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-[2-(2-bromo-4-methylphenoxy)ethyl]-3-methoxypropan-1-amine](/img/structure/B13417267.png)




